6-bromo-8-methylisoquinoline
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Overview
Description
6-bromo-8-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 8-methylisoquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted isoquinolines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroisoquinolines.
Scientific Research Applications
6-bromo-8-methylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-bromo-8-methylisoquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-6-methylisoquinoline
- 6-chloro-8-methylisoquinoline
- 8-methylisoquinoline
Uniqueness
6-bromo-8-methylisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the isoquinoline ring. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other isoquinoline derivatives .
Properties
CAS No. |
552332-13-5 |
---|---|
Molecular Formula |
C10H8BrN |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
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